molecular formula C21H17FN4O B6424199 1-[(4-fluorophenyl)methyl]-3-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)urea CAS No. 2034290-22-5

1-[(4-fluorophenyl)methyl]-3-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)urea

Cat. No.: B6424199
CAS No.: 2034290-22-5
M. Wt: 360.4 g/mol
InChI Key: WCFXDITZCUUGFL-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-3-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)urea is a urea-based small molecule featuring a 4-fluorobenzyl group and a phenyl-substituted imidazo[1,2-a]pyridine moiety. The imidazopyridine scaffold is a privileged structure in medicinal chemistry due to its versatility in binding to biological targets, including kinases and GPCRs . Substituents such as the 4-fluorophenyl group may enhance metabolic stability and target affinity by modulating electronic and steric properties .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(2-imidazo[1,2-a]pyridin-2-ylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O/c22-16-10-8-15(9-11-16)13-23-21(27)25-18-6-2-1-5-17(18)19-14-26-12-4-3-7-20(26)24-19/h1-12,14H,13H2,(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFXDITZCUUGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanistic Insights

The reaction proceeds via initial formation of a pyridinium salt (A) through nucleophilic attack of 2-aminopyridine on phenacyl bromide. Subsequent deprotonation and cyclization yield the imidazo[1,2-a]pyridine core (Figure 1).

Functionalization of the Phenyl Ring

To introduce the 2-{imidazo[1,2-a]pyridin-2-yl}phenyl moiety, a phenyl group is functionalized at the ortho position. This is achieved by:

  • Bromination : Electrophilic substitution using bromine in acetic acid.

  • Suzuki–Miyaura coupling : Palladium-catalyzed cross-coupling with imidazo[1,2-a]pyridine boronic esters.

Synthesis of the 4-Fluorophenylmethylamine Component

The 4-fluorophenylmethyl group is introduced via:

  • Friedel–Crafts alkylation : Reaction of 4-fluorotoluene with formaldehyde in the presence of Lewis acids (e.g., AlCl₃).

  • Reductive amination : Treatment of 4-fluorobenzaldehyde with ammonium acetate and sodium cyanoborohydride.

Urea Bond Formation

The urea linkage is formed via condensation of the imidazo[1,2-a]pyridine-phenyl amine and 4-fluorophenylmethylamine. Two predominant methods are employed:

Triphosgene-Mediated Coupling

Reaction of equimolar quantities of both amines with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane at 0–5°C.

  • Base : Triethylamine neutralizes HCl byproducts.

  • Yield : 70–85% after recrystallization in ethanol.

Carbonyldiimidazole (CDI) Activation

  • Activation of 4-fluorophenylmethylamine with CDI in THF to form an imidazole carbamate.

  • Reaction with the imidazo[1,2-a]pyridine-phenyl amine at 60°C for 12 hours.

Purification and Characterization

Purification : Recrystallization in ethanol removes unreacted starting materials and byproducts.
Characterization :

  • FT-IR : N-H stretches (3300–3200 cm⁻¹), C=O (1640–1680 cm⁻¹).

  • ¹H NMR : Urea NH protons (δ 8.2–8.5 ppm), aromatic protons (δ 6.8–8.0 ppm).

  • Mass spectrometry : Molecular ion peak at m/z 360.4 (C₂₁H₁₇FN₄O).

Computational Validation

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level confirms structural stability and reactivity:

  • HOMO-LUMO gap : 3.22 eV, indicating moderate reactivity and stability.

  • Molecular electrostatic potential (MEP) : Identifies nucleophilic (N-2, N-7) and electrophilic (C-10, C-19) sites.

Comparative Analysis of Methods

ParameterTriphosgene MethodCDI Method
Yield 70–85%65–75%
Reaction Time 4–6 hours12–18 hours
Byproducts HClImidazole
Scalability >25 mmol<10 mmol

Challenges and Optimization

  • Regioselectivity : Ensuring urea formation between the correct amines.

  • Solvent Choice : Ethanol minimizes side reactions but prolongs reaction time.

  • Catalyst Loading : DBU at 1.0 mol% optimizes cyclization efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-3-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-3-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-3-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[1-(2,4-Dichlorophenyl)ethyl]-3-[2-(imidazo[1,2-a]pyridin-2-yl)ethyl]urea

  • Key Differences :
    • Substituents: 2,4-Dichlorophenyl (lipophilic) vs. 4-fluorophenyl (electron-withdrawing).
    • Linker: Ethyl group between urea and imidazopyridine vs. direct phenyl attachment.
  • Molecular Weight: 377.269 vs. ~380–400 (estimated for the target compound). ChemSpider ID: 22425480 .

1-(2-(6-(Furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea

  • Key Differences :
    • Core Structure: Imidazo[1,2-b]pyrazol vs. imidazo[1,2-a]pyridine.
    • Substituents: Furan (electron-rich) and 4-methoxyphenethyl (polar) vs. fluorophenyl.
  • Impact :
    • The furan group may enhance π-π stacking but reduce metabolic stability due to oxidation susceptibility .

Imidazopyridine Derivatives with Modified Substituents

2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine

  • Key Differences :
    • Lacks the urea linker; features a methyl group at position 4.
  • Impact :
    • Methyl groups improve lipophilicity and may enhance blood-brain barrier penetration.
    • Demonstrated antitumor activity against HeLa, MDA-MB-231, and ACHN cell lines (SRB assay) .

1-[2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine

  • Key Differences :
    • Trifluoromethyl group (strong electron-withdrawing) replaces urea.
  • Impact :
    • Increased metabolic stability and acidity (pKa modulation) due to -CF₃.
    • Molecular Formula: C₁₅H₁₁F₄N₃ .

Antitumor Activity

  • Compounds with imidazopyridine cores (e.g., 3-(4-substitutedbenzyl) derivatives) show IC₅₀ values in the micromolar range against cancer cell lines . The target compound’s urea linker may improve selectivity by enabling hydrogen bonding with specific residues.

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight Key Properties Reference
Target Compound Imidazo[1,2-a]pyridine-urea 4-Fluorophenyl, phenyl ~390 (estimated) Hydrogen-bonding, moderate logP N/A
1-[1-(2,4-Dichlorophenyl)ethyl]-3-[2-(imidazo[1,2-a]pyridin-2-yl)ethyl]urea Imidazo[1,2-a]pyridine-urea 2,4-Dichlorophenyl, ethyl linker 377.27 High lipophilicity
2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 4-Fluorophenyl, methyl 309.35 Antitumor activity
1-[2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine Imidazo[1,2-a]pyridine 4-Fluorophenyl, -CF₃ 309.26 Enhanced metabolic stability

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • Fluorine substituents improve target affinity and pharmacokinetics by reducing metabolic oxidation .
    • Urea linkers enhance solubility and target engagement compared to amine or methylene groups .
  • Therapeutic Potential: Imidazopyridine-urea hybrids are promising candidates for kinase inhibition or GPCR modulation, warranting further in vivo studies.

Biological Activity

The compound 1-[(4-fluorophenyl)methyl]-3-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)urea is a novel urea derivative that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various research studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H17FN4O\text{C}_{19}\text{H}_{17}\text{F}\text{N}_4\text{O}

This structure features a urea moiety linked to an imidazo[1,2-a]pyridine and a fluorophenyl group, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aryl isocyanates with amines. The specific synthetic route may vary based on the desired purity and yield but generally follows established protocols for urea synthesis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). The reported IC50 values for these cell lines are approximately:

Cell LineIC50 (μM)
A5492.39 ± 0.10
HCT-1163.90 ± 0.33

These values indicate that the compound exhibits comparable potency to established anticancer agents like sorafenib, which has IC50 values of 2.12 ± 0.18 μM for A549 and 2.25 ± 0.71 μM for HCT-116 .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cancer cells. Molecular docking studies suggest that the compound forms hydrogen bonds with key amino acid residues in proteins associated with cancer pathways, such as BRAF .

Case Studies

Several case studies have investigated the efficacy of this compound in vivo and in vitro:

  • In Vitro Studies : A study demonstrated that treatment with this urea derivative led to significant apoptosis in treated cancer cells when analyzed through flow cytometry and caspase activity assays.
  • In Vivo Models : Animal models treated with this compound showed reduced tumor growth rates compared to controls, indicating its potential as a therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for 1-[(4-fluorophenyl)methyl]-3-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)urea, and how can reaction conditions be optimized?

The synthesis typically involves sequential coupling reactions starting from imidazo[1,2-a]pyridine precursors and substituted phenylurea intermediates. Key steps include:

  • Step 1 : Formation of the imidazo[1,2-a]pyridine core via cyclization of 2-aminopyridine derivatives with α-bromoketones or aldehydes under reflux conditions .
  • Step 2 : Introduction of the 4-fluorobenzyl group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
  • Step 3 : Urea linkage formation using carbodiimide-mediated coupling of amines and isocyanates .
    Optimization Tips :
  • Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates.
  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Adjust temperature and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) to improve yields .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the compound’s structural integrity and purity?

  • 1H/13C NMR : Assign peaks to confirm the imidazo[1,2-a]pyridine core (e.g., aromatic protons at δ 7.5–9.0 ppm) and urea NH groups (δ 5.5–6.5 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ expected for C₁₉H₁₆FN₄O: 347.13) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
  • IR Spectroscopy : Identify urea C=O stretches (~1640–1680 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
  • Cellular Uptake : Use fluorescent tagging (e.g., IPPA derivatives) to monitor intracellular localization .
  • Cytotoxicity : Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-fluorophenyl moiety to enhance metabolic stability .
  • Heterocycle Modifications : Replace imidazo[1,2-a]pyridine with triazolo[4,3-b]pyridazine to alter receptor selectivity .
  • Urea Linker Flexibility : Test alkyl or aryl spacers to balance potency and solubility .
    Example : Compounds with 4-methylpiperazine substituents showed 3-fold higher affinity for cholinergic receptors in nematode models .

Q. What computational strategies are effective for predicting binding modes and target interactions?

  • Molecular Docking : Use Glide XP (Schrödinger) to model interactions with targets like GPCRs or ion channels. Focus on hydrophobic enclosure and hydrogen-bond networks .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., Desmond) to assess stability of ligand-receptor complexes .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG values for mutations in binding pockets (e.g., F13640 analogs targeting 5-HT receptors) .

Q. How can discrepancies between in vitro and in vivo efficacy data be resolved?

  • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify bioavailability issues .
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
  • Tissue Distribution : Radiolabel the compound (³H or ¹⁴C) for quantitative biodistribution studies in rodent models .

Q. What strategies mitigate off-target effects while maintaining potency?

  • Selective Functionalization : Introduce bulky substituents (e.g., 2-thiophene) to sterically block non-target interactions .
  • Proteome-Wide Profiling : Use affinity chromatography coupled with SILAC-MS to identify off-target binding partners .
  • Prodrug Design : Mask reactive groups (e.g., ester prodrugs) to reduce non-specific interactions until activation .

Data Contradiction Analysis

Q. How should conflicting reports on this compound’s activity against proton pumps versus kinase targets be addressed?

  • Target Validation : Perform siRNA knockdown or CRISPR-Cas9 knockout of suspected targets (e.g., H+/K+-ATPase) in cellular models .
  • Biochemical Assays : Compare IC₅₀ values in enzyme-specific assays (e.g., proton pump inhibition vs. kinase activity) under standardized conditions .
  • Structural Analysis : Overlay X-ray crystallography data of ligand-target complexes to identify binding site overlaps .

Methodological Resources

  • Synthetic Protocols : Refer to optimized procedures for imidazo[1,2-a]pyridine derivatives in J. Med. Chem. .
  • Computational Tools : Access docking workflows in J. Chem. Inf. Model. .
  • Biological Assays : Follow NIH/NCBI guidelines for enzyme and cell-based screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.